3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite
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Overview
Description
3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite is a specialized nucleoside analog used in the synthesis of modified oligonucleotides. This compound is particularly significant in the field of molecular biology and medicinal chemistry due to its unique structural properties and its role in the development of therapeutic agents and diagnostic tools.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside precursor. The process includes protection and deprotection steps to ensure the selective modification of the nucleoside. Common synthetic routes involve the use of protecting groups such as dimethoxytrityl (DMT) for the hydroxyl groups and cyanoethyl (CE) for the phosphoramidite group .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process often involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can be used to convert the phosphite triester to a phosphate triester.
Reduction: Although less common, reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are frequently used to introduce different substituents at specific positions on the nucleoside.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphate triesters, while substitution reactions can produce a wide range of modified nucleosides .
Scientific Research Applications
3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite has numerous applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various biochemical assays.
Biology: Plays a crucial role in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Utilized in the design of therapeutic agents targeting specific genetic sequences, particularly in the treatment of genetic disorders and cancers.
Mechanism of Action
The mechanism of action of 3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite involves its incorporation into oligonucleotides, where it can modify the structure and function of the resulting nucleic acid. The compound targets specific nucleic acid sequences, allowing for precise genetic modifications. The pathways involved include the inhibition of nucleic acid replication and transcription, making it a powerful tool in gene therapy and molecular diagnostics .
Comparison with Similar Compounds
Similar Compounds
- 5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite
- 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-amino-7-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-3,7-dihydro
Uniqueness
Compared to similar compounds, 3-[2’-Deoxy-5’-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3’-CE phosphoramidite offers unique advantages in terms of stability and specificity. Its structural modifications allow for enhanced binding affinity and selectivity towards target nucleic acid sequences, making it particularly valuable in therapeutic and diagnostic applications .
Properties
Molecular Formula |
C42H48N5O8P |
---|---|
Molecular Weight |
781.8 g/mol |
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,7-dioxo-8H-pyrido[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H48N5O8P/c1-28(2)47(29(3)4)56(53-24-10-23-43)55-36-25-39(46-26-30-13-22-38(48)44-40(30)45-41(46)49)54-37(36)27-52-42(31-11-8-7-9-12-31,32-14-18-34(50-5)19-15-32)33-16-20-35(51-6)21-17-33/h7-9,11-22,26,28-29,36-37,39H,10,24-25,27H2,1-6H3,(H,44,45,48,49) |
InChI Key |
DSMGBIHVUNIYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O |
Origin of Product |
United States |
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